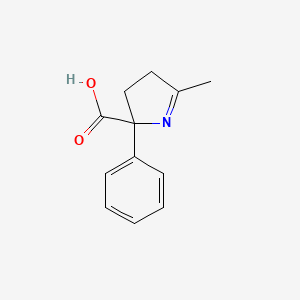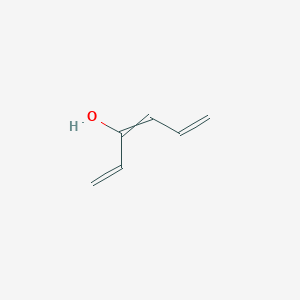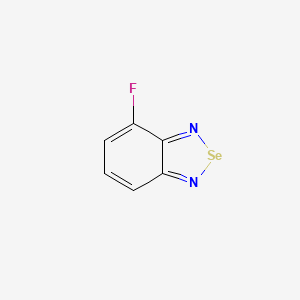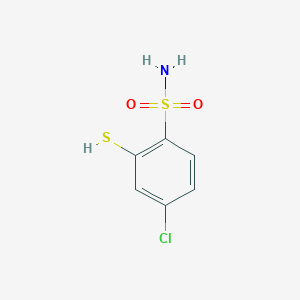![molecular formula C29H25N B12522517 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- CAS No. 838862-58-1](/img/structure/B12522517.png)
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with a phenylethyl group and a phenylmethyl group attached to the indole core, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of aryl hydrazones with ketones under acidic conditions. For instance, the reaction of phenylhydrazine with a suitable ketone in the presence of an acid catalyst like methanesulfonic acid can yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to maximize yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as developing new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The indole core can interact with biological receptors, enzymes, and proteins, leading to various biological effects. For example, it may bind to specific receptors in cells, modulating signaling pathways and influencing cellular functions. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
1H-Indole, 2-phenyl-1-(phenylmethyl)-: Lacks the phenylethyl group, making it less complex.
1H-Indole, 2-[4-(2-phenylethyl)phenyl]-: Lacks the phenylmethyl group, resulting in different chemical properties.
1H-Indole, 2-phenyl-1-(phenylethyl)-: Similar structure but different substitution pattern.
Uniqueness: 1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenylethyl and phenylmethyl groups enhances its potential for diverse applications in research and industry .
Properties
CAS No. |
838862-58-1 |
|---|---|
Molecular Formula |
C29H25N |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-benzyl-2-[4-(2-phenylethyl)phenyl]indole |
InChI |
InChI=1S/C29H25N/c1-3-9-23(10-4-1)15-16-24-17-19-26(20-18-24)29-21-27-13-7-8-14-28(27)30(29)22-25-11-5-2-6-12-25/h1-14,17-21H,15-16,22H2 |
InChI Key |
KRDYDXFMMQJCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)



![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)

silane](/img/structure/B12522467.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)

![3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
![2-[Imino(phenyl)methyl]-5-nitroaniline](/img/structure/B12522506.png)

